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Compound of Interest

Compound Name:
22,23-Dihydroavermectin B1a

aglycon

Cat. No.: B2661780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

22,23-dihydroavermectin B1a aglycone, a key degradation product of the broad-spectrum

antiparasitic agent, ivermectin. This document details the analytical methodologies, presents

key quantitative data, and illustrates the logical workflow employed in confirming the chemical

structure of this complex macrocyclic lactone.

Introduction
22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone or ivermectin

impurity G, is a significant derivative of ivermectin formed through the acid-catalyzed hydrolysis

of its oleandrose disaccharide unit.[1][2] Understanding the structure of this aglycone is crucial

for impurity profiling, stability studies, and comprehending the structure-activity relationships of

the avermectin class of compounds. The elucidation of its intricate polycyclic structure relies on

a combination of advanced spectroscopic and crystallographic techniques.

Methodologies and Experimental Protocols
The definitive structure of 22,23-dihydroavermectin B1a aglycone was determined through a

multi-faceted approach involving mass spectrometry, nuclear magnetic resonance

spectroscopy, and X-ray crystallography.
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is instrumental in

determining the elemental composition and fragmentation pathways of the aglycone.

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source.

Sample Preparation: The aglycone, obtained from the acid hydrolysis of ivermectin, is

dissolved in a suitable solvent such as acetonitrile or methanol.

Ionization Mode: Positive ion mode is typically employed to generate protonated molecules

[M+H]⁺.

Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the

molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺

ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the

elemental composition. The fragmentation pattern is analyzed to deduce the structural

components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for

the complete assignment of the proton (¹H) and carbon (¹³C) signals and for establishing the

connectivity and stereochemistry of the molecule.

Experimental Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation: The purified aglycone is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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1D NMR Experiments:

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons separated by two or three bonds, crucial for connecting different structural

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is vital for determining the relative stereochemistry.

X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure

and absolute stereochemistry of the aglycone.[3]

Experimental Protocol:

Crystallization: High-purity aglycone is dissolved in a suitable solvent system and allowed to

crystallize slowly through methods such as slow evaporation or vapor diffusion.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is solved using direct methods or Patterson
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methods and then refined to obtain the final atomic coordinates and thermal parameters.

Data Presentation
The following tables summarize the key quantitative data obtained from the structural

elucidation of 22,23-dihydroavermectin B1a aglycone.

Physical and Molecular Properties
Property Value Reference

Molecular Formula C₃₄H₅₀O₈ [4][5]

Molecular Weight 586.76 g/mol [4][5]

Exact Mass 586.3506 Da [4]

Mass Spectrometry Data (Predicted)
The fragmentation of the aglycone is predicted based on the established fragmentation of

Avermectin B1a.[6] The primary fragmentation involves the retro-Diels-Alder reaction in the

cyclohexene ring.

m/z (Predicted) Proposed Fragment Structure

587.3585 [M+H]⁺

569.3479 [M+H - H₂O]⁺

551.3374 [M+H - 2H₂O]⁺

305.1747
Fragment from retro-Diels-Alder cleavage of the

C8-C14 bond

¹H and ¹³C NMR Data (Inferred from Ivermectin in CDCl₃)
The following NMR data for the aglycone moiety is inferred from the published spectra of

ivermectin.[7] The absence of signals corresponding to the oleandrose disaccharide is the key

differentiator.
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Position
¹³C Chemical Shift (ppm)
(Inferred)

¹H Chemical Shift (ppm)
and Multiplicity (Inferred)

1 173.8 -

2 36.5 2.25 (m)

3 125.1 5.40 (m)

4 135.2 -

5 81.2 3.95 (s)

6 78.9 4.00 (d)

7 67.5 3.30 (m)

8 79.8 4.68 (dd)

9 120.9 5.88 (d)

10 127.8 5.78 (dd)

11 118.2 5.82 (m)

12 39.8 2.05 (m)

13 71.5 3.90 (m)

14 34.5 1.55 (m)

15 27.8 1.85 (m)

16 36.8 1.50 (m)

17 45.8 3.35 (m)

18 32.1 1.95 (m)

19 20.1 0.95 (d)

20 12.5 0.85 (d)

21 98.2 -

22 35.4 1.60 (m)

23 35.1 1.75 (m)
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24 42.3 1.25 (m)

25 40.1 1.15 (m)

4a-CH₃ 17.8 1.88 (s)

12-CH₃ 17.5 1.15 (d)

14a-CH₃ 14.8 1.50 (s)

24-CH₃ 19.9 0.90 (d)

26-CH₃ 12.1 0.82 (t)

26-CH₂ 27.4 1.45 (m)

5-OH - Variable

7-OH - Variable

13-OH - Variable

X-ray Crystallography Data (Representative for
Avermectins)
While specific data for the aglycone is not readily available, analysis of related avermectin

structures, such as ivermectin pseudopolymorphs, reveals key crystallographic parameters.[8]
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Parameter Representative Value

Crystal System Monoclinic or Orthorhombic

Space Group e.g., I2 or P2₁2₁2₁

a (Å) ~10-15

b (Å) ~20-25

c (Å) ~25-30

α (°) 90

β (°) ~90-100

γ (°) 90

Z (molecules/cell) 2 or 4

Visualizations of Elucidation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow and

relationships in the structure elucidation process.
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Caption: Overall workflow for the structure elucidation of the aglycone.
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Caption: Logical relationships in NMR-based structure determination.

Conclusion
The structure of 22,23-dihydroavermectin B1a aglycone has been unequivocally established

through the synergistic application of mass spectrometry, extensive 1D and 2D NMR

spectroscopy, and single-crystal X-ray crystallography. Mass spectrometry confirms the

molecular formula and provides insights into the core structural motifs through fragmentation

analysis. NMR spectroscopy delineates the complete covalent framework and relative

stereochemistry. Finally, X-ray crystallography offers an unambiguous determination of the

three-dimensional atomic arrangement and absolute configuration. This comprehensive

characterization is fundamental for quality control in pharmaceutical manufacturing and for

advancing the understanding of the chemical properties of the avermectin family.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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